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molecular formula C8H6F5NO3S B6299557 2-Pentafluoroethoxyphenylsulfonamide CAS No. 82097-00-5

2-Pentafluoroethoxyphenylsulfonamide

Cat. No. B6299557
M. Wt: 291.20 g/mol
InChI Key: ZSMAHBFDTZQZRQ-UHFFFAOYSA-N
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Patent
US04537619

Procedure details

To a mixture of 250 ml of methylene chloride, 250 ml of water and 250 ml of 30% ammonia solution is slowly added a solution of the crude 2-pentafluoroethoxyphenylsulfonyl chloride obtained in Example 1(a), in 50 ml of methylene chloride. After the exothermic reaction has subsided, the reaction mixture is refluxed for 2 hours. The organic phase is washed with water, dried over sodium sulfate, and evaporated to dryness. Recrystallisation from methanol yields 65 g of 2-pentafluoroethoxyphenylsulfonamide with a melting point of 145°-146° C.
Name
2-pentafluoroethoxyphenylsulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH3:2].[F:3][C:4]([F:20])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16](Cl)(=[O:18])=[O:17])[C:5]([F:8])([F:7])[F:6]>C(Cl)Cl>[F:3][C:4]([F:20])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([NH2:2])(=[O:18])=[O:17])[C:5]([F:8])([F:7])[F:6]

Inputs

Step One
Name
2-pentafluoroethoxyphenylsulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)F)(OC1=C(C=CC=C1)S(=O)(=O)Cl)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(OC1=C(C=CC=C1)S(=O)(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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